![molecular formula C7H6ClN3 B15332350 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th position and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-methylpyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 8-amino-5-methyl-[1,2,4]triazolo[4,3-a]pyridine or 8-thio-5-methyl-[1,2,4]triazolo[4,3-a]pyridine.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dihydro derivatives of the compound.
Scientific Research Applications
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antiviral, and anticancer agent. Its derivatives have shown inhibitory activity against various pathogens and cancer cell lines.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a tool compound in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives:
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring, showing different biological activities.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine: Lacks the chlorine and methyl groups, resulting in different chemical reactivity and applications.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring, which alters its electronic properties and biological activities.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research.
Biological Activity
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by case studies and research findings.
- Molecular Formula : C7H6ClN3
- Molecular Weight : 167.60 g/mol
- CAS Number : 929000-42-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.
In Vitro Studies
A study evaluated the compound's Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial strains. The results demonstrated that the compound exhibited significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL for the most sensitive strains.
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Escherichia coli | 0.30 | 0.35 |
Pseudomonas aeruginosa | 0.50 | 0.55 |
The compound also inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
Antitumor Activity
The antitumor efficacy of this compound has been explored through various in vitro assays.
Case Study: Cancer Cell Lines
In a study involving human cancer cell lines, the compound demonstrated potent antiproliferative effects:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (Breast Cancer) | 1.5 |
HepG2 (Liver Cancer) | 2.0 |
A549 (Lung Cancer) | 1.8 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
Other Biological Activities
Beyond antimicrobial and antitumor properties, research has indicated that this compound may possess additional pharmacological activities.
Neuroprotective Effects
Preliminary studies suggest that this compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), potentially offering neuroprotective benefits in neurodegenerative diseases .
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
8-chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3 |
InChI Key |
ZEWDPGGKZNSLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NN=CN12)Cl |
Origin of Product |
United States |
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